3-(Benzyloxy)cyclobutanone
Description
Significance of Strained Ring Systems in Chemical Transformations
Strained ring systems, such as those found in cyclopropanes and cyclobutanes, possess a unique form of potential energy due to their deviation from ideal bond angles. wikipedia.org This ring strain is not a sign of instability, but rather a reservoir of reactivity that can be strategically released to drive chemical transformations. wikipedia.orgpharmacy180.com The energy inherent in the strained four-membered ring of cyclobutanone (B123998) makes it susceptible to a variety of ring-opening, ring-expansion, and rearrangement reactions, providing access to a diverse range of more complex molecular skeletons. pharmacy180.comnih.gov This stored potential energy can lower the activation barriers for certain reactions, allowing for transformations that might otherwise be difficult to achieve. pharmacy180.com
Role of the Cyclobutanone Moiety as a Synthetic Building Block
The cyclobutanone moiety is a highly versatile building block in organic synthesis. fiveable.meliskonchem.com Its four-membered ring can be readily manipulated, serving as a linchpin in the construction of intricate molecular frameworks. nih.govspringernature.com The carbonyl group within the cyclobutanone ring provides a handle for a wide array of chemical modifications, including reductions, oxidations, and nucleophilic additions. Furthermore, the strained nature of the ring makes the carbonyl carbon particularly electrophilic, enhancing its reactivity towards nucleophiles. fiveable.me This heightened reactivity allows for the construction of complex cyclic and acyclic systems that are prevalent in many biologically active natural products and pharmaceuticals. nih.govfiveable.me
Overview of Benzyloxy Group Functionality within Cyclic Systems
The benzyloxy group (BnO), a benzyl (B1604629) group attached to an oxygen atom, is a widely used protecting group in organic synthesis. Its presence within a cyclic system, such as in 3-(Benzyloxy)cyclobutanone, serves several key functions. The benzyloxy group is relatively stable to a wide range of reaction conditions, yet it can be readily removed under specific, mild conditions, typically through hydrogenolysis. This allows chemists to mask a reactive hydroxyl group while other parts of the molecule are being modified. nih.gov Beyond its role as a protecting group, the benzyloxy substituent can also influence the reactivity and stereoselectivity of reactions occurring at other positions on the cyclic scaffold. mdpi.comgoogle.com Its steric bulk can direct incoming reagents to a specific face of the ring, and its electronic properties can modulate the reactivity of nearby functional groups. vub.ac.be
Research Landscape and Emerging Directions for Substituted Cyclobutanones
The study of substituted cyclobutanones is a vibrant and evolving area of chemical research. nih.gov Current investigations are focused on developing novel and more efficient methods for their synthesis, including catalytic and enantioselective approaches that allow for the preparation of specific stereoisomers. nih.govthieme-connect.com There is also significant interest in exploring the unique reactivity of these compounds in various transformations, such as C-H functionalization, photoredox catalysis, and ring-opening polymerizations. mdpi.comacs.orgbohrium.com Researchers are continually discovering new ways to harness the synthetic potential of substituted cyclobutanones to access previously inaccessible molecular architectures and to streamline the synthesis of complex target molecules. nih.govspringernature.com The development of novel cyclobutanone-based building blocks continues to push the boundaries of what is possible in organic synthesis. thieme-connect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPSQLLIFNWNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565660 | |
| Record name | 3-(Benzyloxy)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30830-27-4 | |
| Record name | 3-Benzyloxycyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30830-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Benzyloxy)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 Benzyloxy Cyclobutanone
Conventional Synthetic Routes
Conventional methods for preparing 3-(benzyloxy)cyclobutanone often involve multi-step sequences starting from readily available chemical raw materials. These routes are designed to build the cyclobutane (B1203170) ring and introduce the required functional groups in a stepwise manner.
Multi-step Syntheses from Precursors
A documented synthesis of this compound begins with a halogenated methyl benzene (B151609), such as benzyl (B1604629) chloride or benzyl bromide. google.com This multi-step process involves an initial etherification reaction between the halogenated methyl benzene and ethylene (B1197577) glycol under basic conditions to form an intermediate. google.com This is followed by halogenation, elimination to form benzyl vinyl ether, a ring-closing reaction, and finally dechlorination to yield the target compound. google.com One specific patent details a five-step process starting from a halogenated methyl benzene derivative.
A detailed example of this synthetic sequence is as follows:
Etherification: Monochloromethyl benzene reacts with ethylene glycol in the presence of a mineral alkali like sodium hydroxide (B78521) or potassium hydroxide. google.com
Halogenation: The resulting alcohol intermediate is halogenated using a halogen (chlorine, bromine, or iodine) and triphenylphosphine (B44618) in an organic solvent. google.com
Elimination: The haloethyl phenmethyl ether undergoes an elimination reaction with potassium tert-butoxide to yield phenmethyl vinyl ether. google.com
Ring Closure: The phenmethyl vinyl ether is then subjected to a ring-closing reaction. google.com
Dechlorination: The final step involves the dechlorination of the resulting dichlorinated cyclobutanone (B123998) intermediate using zinc powder in aqueous acetic acid to give this compound. google.com
| Step | Reactants | Reagents/Solvents | Product |
| 1 | Monochloromethyl benzene, Ethylene glycol | Sodium hydroxide or Potassium hydroxide | 2-(Benzyloxy)ethanol |
| 2 | 2-(Benzyloxy)ethanol | Triphenylphosphine, Halogen (Cl₂, Br₂, or I₂) | Haloethyl phenmethyl ether |
| 3 | Haloethyl phenmethyl ether | Potassium tert-butoxide, Trimethyl carbinol | Phenmethyl vinyl ether |
| 4 | Phenmethyl vinyl ether | Trichloroacetyl chloride, Zinc-copper couple | Benzyloxy-2,2-dichloro cyclobutanone |
| 5 | Benzyloxy-2,2-dichloro cyclobutanone | Zinc powder, Aqueous acetic acid | This compound |
This table provides a generalized overview of the reaction sequence starting from a halogenated methyl benzene derivative.
Another synthetic approach utilizes dihalo-substituted propane (B168953) intermediates. For instance, 2-benzyloxy-1,3-dibromopropane has been used as a precursor. google.com In a reported method, this dibromo derivative reacts with methyl sulphomethyl sulfone in the presence of butyllithium (B86547) at low temperatures (-78 °C). google.com The resulting intermediate is then oxidized with perchloric acid to furnish this compound. google.com
Another patent describes a route starting from 3-dibromo-2,2-dimethoxypropane. google.com This method involves a nucleophilic substitution reaction with diisopropyl malonate to form the cyclobutane ring, followed by deprotection and hydrolysis to an intermediate carboxylic acid. google.com This acid is then converted to a bromoalkane via a Hunsdiecker reaction, which finally undergoes nucleophilic substitution with benzyl alcohol to yield this compound. google.com
| Starting Material | Key Intermediates | Final Step Reagent |
| 2-Benzyloxy-1,3-dibromopropane | [3-(methylsulphinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene | Perchloric acid (oxidation) |
| 3-Dibromo-2,2-dimethoxypropane | 3-Oxocyclobutanecarboxylic acid, 1-Bromo-3-(benzyloxy)cyclobutane | Benzyl alcohol (nucleophilic substitution) |
This table summarizes two distinct synthetic pathways starting from dihalo-substituted propane intermediates.
The use of malonate derivatives is a key strategy in some syntheses of this compound. As mentioned previously, diisopropyl malonate can be reacted with 3-dibromo-2,2-dimethoxypropane in the presence of a base like sodium hydride, n-butyl lithium, or potassium tert-butoxide in a polar aprotic solvent such as DMF. google.com This reaction proceeds through a tandem alkylation-cyclization mechanism to form the cyclobutane ring. The resulting cyclobutane intermediate, a dicarboxylate ester, is then further elaborated to the target ketone. google.com
The general steps are:
Nucleophilic Substitution/Cyclization: Reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate using a strong base. google.com
Deprotection and Hydrolysis: Acid-mediated removal of protecting groups to yield 3-oxocyclobutanecarboxylic acid. google.com
Hunsdiecker Reaction: Conversion of the carboxylic acid to its silver salt and subsequent reaction with bromine to form a bromoalkane. google.com
Nucleophilic Substitution: Reaction of the bromoalkane with benzyl alcohol in the presence of a base like sodium hydride to give this compound.
Ring-Forming Reactions
Ring-forming reactions, particularly cycloadditions, provide a more direct approach to constructing the cyclobutane core of this compound.
The [2+2] cycloaddition reaction is a prominent method for synthesizing the cyclobutane ring of this compound. A common approach involves the reaction of benzyl vinyl ether with a ketene (B1206846) or a ketene equivalent. google.comacs.org
In one procedure, benzyl vinyl ether undergoes a [2+2] cycloaddition with dichloroketene (B1203229), which can be generated in situ. acs.org This reaction forms a dichlorinated cyclobutanone intermediate. Subsequent reductive dechlorination with zinc powder yields this compound. thieme-connect.com A modified procedure for this cycloaddition uses a zinc-copper couple and trichloroacetyl chloride. acs.orgthieme-connect.com
Another variation involves the reaction of benzyl vinyl ether with trichloroacetyl chloride in the presence of a zinc-copper reagent, followed by dechlorination with zinc powder to obtain the final product. google.com The construction of the cyclobutane ring has also been achieved through a [2+2] cycloaddition with a ketene iminium salt generated in situ from dimethylacetamide and trifluoromethanesulfonic anhydride. nih.gov
| Ketene Source/Precursor | Co-reactant | Intermediate | Final Step |
| Dichloroketene (from Trichloroacetyl chloride) | Benzyl vinyl ether | 2,2-Dichloro-3-(benzyloxy)cyclobutanone | Reductive dechlorination with Zinc |
| Ketene iminium salt (from Dimethylacetamide and Trifluoromethanesulfonic anhydride) | 3-Benzyloxy-4-methoxystyrene | Substituted cyclobutanone | Further functional group manipulation |
This table illustrates different ketene precursors and co-reactants used in [2+2] cycloaddition reactions to form the cyclobutanone ring.
The synthesis of this compound, a valuable intermediate in organic synthesis, is achieved through several strategic pathways. These methods primarily involve the construction of the cyclobutane ring, followed by or incorporating the introduction of the benzyloxy functional group. Key approaches include cycloaddition reactions, cyclization of linear precursors, and functional group transformations on a pre-existing cyclobutane core.
1 Cycloaddition Reactions
Cycloaddition reactions, particularly [2+2] cycloadditions, represent a direct and efficient method for constructing the four-membered cyclobutanone ring.
Table 1: Reaction Conditions for Dichloroketene Cycloaddition
| Parameter | Details | Source(s) |
| Reactants | Benzyl vinyl ether, Trichloroacetyl chloride | nih.govacs.org |
| Reagent for Ketene Generation | Zinc-Copper (Zn-Cu) couple | nih.gov |
| Solvent | Dry diethyl ether | nih.govacs.org |
| Temperature | Room temperature, followed by reflux | nih.gov |
| Intermediate Product | 2,2-dichloro-3-(benzyloxy)cyclobutanone | vulcanchem.comthieme-connect.com |
Modern advancements in synthetic chemistry have introduced variants for cyclobutanone synthesis, such as the [2+2] cycloaddition of keteneiminium salts with ethylene gas. researchgate.netcam.ac.ukresearchgate.net This approach is often carried out using flow chemistry, which allows for rapid and mild reaction conditions with precise control over parameters like the introduction of ethylene gas. researchgate.netcam.ac.uk Keteniminium salts, generated from the corresponding amides, react with ethylene to form 2-substituted cyclobutanones in good to excellent yields. researchgate.netcam.ac.uk While not specifically detailed for this compound, this methodology represents a robust and scalable process for accessing a diverse array of substituted cyclobutanone building blocks. researchgate.netresearchgate.net
2 Cyclization of Haloethyl Phenmethyl Ether Precursors
An alternative strategy involves a multi-step synthesis commencing with the formation of a haloethyl phenmethyl ether precursor, which is then converted and cyclized. google.com A patented method outlines a five-step process starting from a halogenated methyl benzene (e.g., benzyl chloride). google.com
The sequence is as follows:
Etherification: Benzyl chloride reacts with excess ethylene glycol under alkaline conditions to produce 2-(benzyloxy)ethanol. google.com
Halogenation: The resulting alcohol is treated with a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) in an organic solvent with triphenylphosphine to yield a haloethyl phenmethyl ether. google.com
Elimination: This halo-ether undergoes an elimination reaction in the presence of a strong base like potassium tert-butoxide to form benzyl vinyl ether. google.com
Ring Closure & Dechlorination: The benzyl vinyl ether is then subjected to cycloaddition with dichloroketene and subsequent dechlorination, as described previously, to yield 3-(benzyloxy)-1-cyclobutanone. google.com
This route provides the target compound with a high yield and purity, with reported total recoveries around 52-55%. google.com
3 Functional Group Transformations
These methods rely on modifying a pre-formed cyclobutane ring to install the desired functionality.
This approach constructs the target molecule by introducing the benzyloxy group onto a cyclobutane ring that already contains a suitable leaving group. One synthetic route starts with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate to first form a cyclobutane intermediate. google.com This intermediate is then converted through hydrolysis and a Hunsdiecker reaction into a bromoalkane derivative of cyclobutane. google.com In the final step, a nucleophilic substitution reaction is performed between this brominated cyclobutane and benzyl alcohol. google.com The reaction is typically carried out under basic conditions, using sodium hydride (NaH), n-butyl lithium, or potassium tert-butoxide to deprotonate the benzyl alcohol, forming the more nucleophilic benzoxide ion. google.com
Table 2: Conditions for Nucleophilic Substitution
| Parameter | Details | Source(s) |
| Substrate | Bromo-cyclobutane intermediate | google.com |
| Nucleophile | Benzyl alcohol | google.com |
| Base | Sodium hydride (NaH), n-butyl lithium, or potassium tert-butoxide | google.com |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dichloromethane (DCM) | google.com |
| Temperature | 40–50°C | google.com |
| Reaction Time | 6–8 hours | google.com |
As a crucial step in the cycloaddition pathway described in section 2.1.2.1.1, the reductive dechlorination of 2,2-dichloro-3-(benzyloxy)cyclobutanone is a key transformation. nih.gov This reduction is most commonly achieved using activated zinc powder in a solvent system like aqueous acetic acid at room temperature. thieme-connect.comgoogle.com The reaction effectively removes the two chlorine atoms from the carbon adjacent to the carbonyl group to furnish this compound. vulcanchem.comthieme-connect.com Yields for this specific dechlorination step are reported to be high, in the range of 84-88%. google.com
Table 3: Conditions for Dechlorination
| Parameter | Details | Source(s) |
| Substrate | 2,2-dichloro-3-(benzyloxy)cyclobutanone | thieme-connect.comgoogle.com |
| Reducing Agent | Zinc powder | thieme-connect.comgoogle.com |
| Solvent | Acetic acid / Water | google.com |
| Temperature | Room temperature | google.com |
| Reaction Time | 1–3 hours | google.com |
| Yield | 84–88% | google.com |
Reactivity and Mechanistic Aspects
General Reaction Classes
The principal reactions of 3-(Benzyloxy)cyclobutanone can be categorized into oxidation and reduction of the carbonyl group, and substitution reactions at the benzyloxy group.
The oxidation of this compound can lead to the formation of corresponding carboxylic acids or lactones, depending on the oxidizing agent and reaction conditions. A significant oxidation pathway for cyclobutanones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. wikipedia.orgnih.gov This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govyoutube.com The mechanism proceeds through the formation of a Criegee intermediate, with the migratory aptitude of the adjacent carbon groups influencing the regioselectivity of the oxygen insertion. wikipedia.org
In the case of 3-substituted cyclobutanones, the Baeyer-Villiger oxidation can be stereoselective, and various catalysts, including flavinium-cinchona alkaloid ion-pairs, have been developed to promote asymmetric oxidation. chemrxiv.org While general oxidizing agents like potassium permanganate (B83412) and chromium trioxide can also be used, the Baeyer-Villiger oxidation provides a more specific route to lactone synthesis.
The reduction of the carbonyl group in this compound to a hydroxyl group is a well-studied transformation, often proceeding with high stereoselectivity. vub.ac.benih.gov The use of various hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and L-selectride, has been shown to predominantly yield the cis-3-benzyloxycyclobutanol isomer. vub.ac.be
A systematic study on the stereoselective reduction of 3-substituted cyclobutanones, including this compound, has demonstrated that the formation of the cis alcohol is highly favored, often with diastereomeric ratios exceeding 90:10. vub.ac.benih.gov This high selectivity is attributed to torsional strain, which favors the anti-facial attack of the hydride, consistent with the Felkin-Anh model. In the presence of the benzyloxy substituent, repulsive electrostatic interactions during a syn-facial hydride attack further enhance the preference for the cis isomer. nih.gov The stereoselectivity can be further improved by lowering the reaction temperature and decreasing the polarity of the solvent. vub.ac.benih.gov
Table 1: Stereoselective Reduction of this compound
| Reducing Agent | Temperature (K) | cis Isomer (%) | trans Isomer (%) |
|---|---|---|---|
| LiAlH₄ | 298 | 93 | 7 |
| LiAlH₄ | 273 | 95 | 5 |
| L-Selectride | 298 | 94 | 6 |
| N-Selectride | 298 | 94 | 6 |
Data sourced from a synergistic experimental-computational study on the reduction of 3-substituted cyclobutanones. vub.ac.be
The benzyloxy group in this compound can undergo substitution reactions, although this is less common than reactions at the carbonyl group. The benzyloxy group can be cleaved under certain conditions, which represents a form of nucleophilic substitution. For instance, hydrogenolysis using a palladium catalyst can remove the benzyl (B1604629) group to yield 3-hydroxycyclobutanone.
While direct nucleophilic aromatic substitution on the benzene (B151609) ring of the benzyloxy group is generally difficult without activation, the benzylic carbon is susceptible to nucleophilic attack, especially if a good leaving group is present. However, in this compound, the ether linkage is relatively stable.
Electrophilic aromatic substitution on the benzene ring of the benzyloxy group is possible, with the benzyloxy group acting as an ortho-, para-directing group due to the electron-donating nature of the oxygen atom. However, the reaction conditions required for such substitutions might also affect the cyclobutanone (B123998) ring.
Ring-Opening Reactions
The inherent strain in the four-membered ring of this compound makes it a substrate for various ring-opening reactions. These reactions can be initiated by different mechanisms, including radical-mediated pathways.
Radical-induced ring-opening of cyclobutanone derivatives provides a pathway to more complex molecular scaffolds. For instance, the iminyl-radical-triggered C-C bond cleavage of cyclobutanone oximes has been shown to generate distal cyano-substituted alkyl radicals. rsc.org While not directly demonstrated for this compound itself, this suggests that the formation of a radical at a position that can induce C-C bond cleavage in the cyclobutane (B1203170) ring could lead to ring-opening.
The general strategy for free radical ring expansion of cyclobutanones involves the selective β-scission of alkoxy radicals that are generated from the cyclization of carbon radicals onto the carbonyl group. benthamscience.com This approach has been utilized to construct larger ring systems. benthamscience.com
Enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), are capable of catalyzing the Baeyer-Villiger oxidation, which is a type of ring-opening reaction. wikipedia.orgnih.gov These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor, which, after reduction by NADPH, reacts with molecular oxygen to form a flavin-peroxy intermediate. wikipedia.org This intermediate then acts as the oxidizing agent to convert the cyclic ketone into a lactone. wikipedia.org The enzymatic approach offers the potential for high stereoselectivity and environmentally benign reaction conditions. nih.gov The carbonyl group of potential cytostatic drugs has been shown to be reduced by microsomal and cytosolic reductases in vitro. nih.gov
Radical-Mediated Ring Opening Mechanisms
Hydroxyl Radical Induced Fragmentation
The reaction of cyclic ketones with hydroxyl radicals (•OH) is a significant process, particularly in atmospheric chemistry. For cyclobutanone, the reaction proceeds primarily through hydrogen abstraction from the C-H bonds of the methylene (B1212753) groups. Kinetic studies on the gas-phase reactions of hydroxyl radicals with various cyclic ketones have provided insight into their reactivity.
The rate constant for the reaction of hydroxyl radicals with unsubstituted cyclobutanone at 298 K has been determined to be approximately 0.87 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.org The primary mechanism involves the abstraction of a hydrogen atom from one of the α- or β-positions, leading to the formation of a cyclic radical intermediate. This radical can then undergo further reactions, including fragmentation. In the case of this compound, the presence of the benzyloxy group introduces additional reaction sites, including the benzylic hydrogens and the aromatic ring, although the core fragmentation pathway would likely initiate from hydrogen abstraction on the cyclobutane ring. The reaction of •OH with cyclopentanone (B42830) is known to proceed via the formation of a barrierless prereactive complex. nih.gov A similar initial step is expected for cyclobutanone derivatives.
Table 1: Rate Constants for Gas-Phase Reactions of Hydroxyl Radicals with Cyclic Ketones at 298 K
| Compound | Rate Constant (k) (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) |
| Cyclobutanone | 0.87 ± 0.06 |
| Cyclopentanone | 2.94 ± 0.18 |
| Cyclohexanone | 6.39 ± 0.51 |
Source: Data compiled from kinetic investigations of gas-phase reactions. acs.orgscispace.com
The fragmentation of the resulting radical is driven by the relief of ring strain. The specific fragmentation pathways for this compound have not been detailed extensively in the literature, but by analogy with other ketones, would involve C-C bond cleavage initiated by the radical site.
Acid-Catalyzed Ring Opening Processes
Cyclobutanones can undergo ring-opening reactions under acidic conditions, a process driven by the relief of the significant ring strain. researchgate.net The mechanism typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. stackexchange.com For a substituted cyclobutanone like this compound, the subsequent steps can vary.
The general mechanism for acid-catalyzed ring opening involves the cleavage of a C-C bond adjacent to the carbonyl group. In the presence of a nucleophile, this can lead to the formation of an acyclic product. For instance, Lewis acid-catalyzed ring-opening of 3-arylcyclobutanones in the presence of water leads to the synergistic cleavage of both C2-C3 bonds, yielding aryl alkyl ketones. researchgate.net While this specific dual cleavage might be less favorable for an alkoxy-substituted cyclobutanone, the general principle of acid-catalyzed C-C bond cleavage holds.
In the context of epoxides, which also feature a strained three-membered ring, acid-catalyzed ring opening involves protonation of the oxygen followed by nucleophilic attack. libretexts.orgyoutube.commasterorganicchemistry.com This attack preferentially occurs at the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state. libretexts.orgyoutube.com A similar principle can be applied to the C-C bond cleavage of protonated cyclobutanones, where the stability of the resulting carbocationic intermediate influences the regioselectivity of the ring opening. For this compound, cleavage could theoretically lead to intermediates stabilized by the ether oxygen.
Thermochemical Considerations of Strain Release
The high reactivity of the cyclobutane ring is a direct consequence of its significant ring strain. This strain is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). libretexts.orgwikipedia.org Cyclobutane adopts a puckered or folded conformation to partially alleviate torsional strain, but this increases the angle strain, resulting in C-C-C bond angles of about 88°. wikipedia.org
Table 2: Strain Energies of Small Cycloalkanes
| Cycloalkane | Number of CH₂ Groups | Heat of Combustion per CH₂ (kcal/mol) | Total Strain Energy (kcal/mol) |
| Cyclopropane (B1198618) | 3 | 166.6 | 27.6 |
| Cyclobutane | 4 | 164.0 | 26.3 |
| Cyclopentane | 5 | 158.7 | 6.5 |
| Cyclohexane | 6 | 157.4 | 0 |
Source: Data derived from heats of combustion, illustrating the high strain in four-membered rings compared to the strain-free cyclohexane. masterorganicchemistry.comlibretexts.orgyale.edu
This inherent strain energy is the key reason why cyclobutanone derivatives, including this compound, are valuable substrates in synthetic chemistry for constructing larger, more complex molecular architectures through reactions that open or expand the four-membered ring.
Ring-Expansion and Annulation Reactions
Leveraging the strain energy of the cyclobutane ring, this compound can serve as a precursor for the synthesis of larger ring systems through various ring-expansion and annulation strategies.
Free Radical Ring Expansion and Annulation Strategies
Free radical reactions provide a powerful method for the ring expansion of cyclobutanones. These reactions typically rely on the selective β-scission of an alkoxy radical that is generated from the cyclization of a carbon-centered radical onto the cyclobutanone carbonyl group. benthamscience.com This sequence results in the formation of a larger ring system. For example, exo-substituted cyclobutanones can be used to construct cis-fused seven- and eight-membered rings. benthamscience.com
The general strategy involves generating a radical on a side chain attached to the cyclobutanone. This radical then adds to the carbonyl carbon, forming a bicyclic alkoxy radical intermediate. Subsequent fragmentation of the strained four-membered ring (β-scission) leads to a new, larger carbocyclic ring with the radical now located on the former carbonyl carbon. This process constitutes a ring-expansion annulation strategy. acs.orgacs.org The driving force for the ring-opening step is the relief of strain in the cyclobutane ring. acs.org
Semipinacol Rearrangements for Cyclobutanone Formation
While not a reaction of this compound, the semipinacol rearrangement is a crucial method for the synthesis of substituted cyclobutanones. rsc.orgacs.org This rearrangement involves a 1,2-migration of an alkyl or aryl group in a β-heterosubstituted alcohol, generating a ketone. wikipedia.org
Specifically, this rearrangement can be used to expand a cyclopropane ring into a cyclobutanone. For instance, the reaction of cyclopropanone (B1606653) surrogates with unstabilized sulfoxonium ylides can produce cyclobutanones stereospecifically. acs.orgacs.org Another approach involves the asymmetric cyclopropanation of an α-silyloxyacrolein, followed by a stereospecific semipinacol rearrangement to yield enantioenriched α-hydroxy cyclobutanones. rsc.org The process is initiated by the departure of a leaving group, creating an electrophilic carbon center adjacent to an oxygen-bearing carbon, which drives the 1,2-migration to form the stable carbonyl group of the resulting cyclobutanone. wikipedia.org
Palladium-Catalyzed Ring Expansions
Transition metal catalysis, particularly with palladium, offers a versatile route for the ring expansion of cyclobutane derivatives. rsc.org Palladium catalysts can facilitate the ring opening of cyclobutanones and their derivatives, such as cyclobutanols, followed by insertion of other components to form larger rings. sorbonne-universite.fr
One such strategy involves the palladium-catalyzed reaction of 1-(1,3-butadienyl)cyclobutanols with aryl iodides, which proceeds stereospecifically to produce 2-(3-aryl-1-propenyl)cyclopentanones. nih.gov Similarly, palladium-catalyzed cascade ring rearrangements of cyclobutanols bearing a propargylic moiety can react with nucleophiles to yield substituted cyclopentanones. nih.gov These reactions demonstrate the power of palladium catalysis to efficiently construct five-membered rings from four-membered precursors, a process driven by the relief of ring strain and the formation of stable products. rsc.org
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The reactivity of this compound in such transformations is a subject of significant interest.
Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Ni-Catalyzed [4+2])
Transition metal catalysis has been instrumental in overcoming the entropic penalties associated with cycloaddition reactions, enabling the efficient synthesis of complex cyclic systems. nih.gov These methods often involve the pre-organization of reaction components through activation by a transition metal catalyst, allowing for high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov While specific examples detailing Ni-catalyzed [4+2] cycloaddition reactions involving this compound are not extensively documented in the provided results, the general principles of transition metal-catalyzed cycloadditions are well-established for constructing seven-membered rings and other complex architectures. nih.gov The coordination of a transition metal to the reactants can facilitate otherwise difficult transformations. nih.gov
Computational Insights into Regio-, Chemo-, and Enantioselectivity
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the mechanistic details of chemical reactions, including the prediction of regioselectivity. nih.gov For cycloaddition reactions, computational studies can elucidate the free energy profiles of different reaction pathways, helping to understand and predict the observed product distribution. nih.gov Factors such as steric and electronic effects, often modulated by the catalyst and the reaction environment, play a crucial role in determining the outcome. udg.edu For instance, in catalyzed click reactions for the synthesis of 1,2,3-triazoles, DFT calculations have been successfully employed to rationalize the regioselectivity by examining the stereoelectronic features of the catalyst and substrates. nih.gov Similar computational approaches could be applied to understand the selectivity in cycloaddition reactions of this compound.
Lithiation and Subsequent Nucleophilic Additions
The generation of organolithium reagents and their subsequent reaction with electrophiles is a cornerstone of synthetic organic chemistry. The benzyloxy group in this compound can potentially direct ortho-lithiation reactions. The α-lithiobenzyloxy group, formed by the reaction of an aryl benzyl ether with a strong base like t-BuLi at low temperatures, can act as a directed metalation group. researchgate.net This intermediate can then be trapped by various electrophiles. researchgate.net In the context of this compound, lithiation could potentially occur at the cyclobutane ring, creating a nucleophilic center for subsequent addition reactions, although specific studies on this substrate were not found.
Photochemical Reaction Mechanisms of Cyclobutanones
The photochemistry of cyclobutanone and its derivatives has been a subject of intense research, driven by the challenge of understanding and predicting their complex excited-state dynamics. aip.org
Excited State Dynamics and Photoproduct Formation
Upon photoexcitation, cyclobutanones can undergo a variety of photochemical reactions. For the parent cyclobutanone, excitation at 200 nm populates the S₂ (n→3s Rydberg) state. aip.orgarxiv.org This is followed by ultrafast internal conversion to the S₁ state, which then drives the subsequent chemical transformations. arxiv.orgaip.org Experimental studies using megaelectronvolt ultrafast electron diffraction (MeV-UED) have observed the depopulation of the S₂ state with a time constant of approximately 0.29 ps. arxiv.org The population of the S₁ state leads to a Norrish Type-I ring-opening reaction, forming a biradical intermediate. arxiv.org This biradical can then fragment through competing pathways to yield products such as ketene (B1206846) and ethylene (B1197577), or propene and carbon monoxide. arxiv.org The entire process, from photoexcitation to product formation, occurs on a picosecond timescale. arxiv.org
Ab Initio Molecular Orbital Calculations in Photochemistry
Ab initio molecular orbital calculations are indispensable for unraveling the intricate details of photochemical reaction mechanisms. kuleuven.be These computational methods allow for the study of potential energy surfaces, the identification of excited electronic states, and the simulation of reaction dynamics. aip.orgarxiv.org For cyclobutanone, various high-level computational methods, including extended multistate complete active space second-order perturbation theory (XMS-CASPT2), time-dependent density functional theory (TDDFT), and equation-of-motion coupled-cluster (EOM-CCSD), have been employed to simulate its photodynamics. aip.orgarxiv.org These calculations have been used to predict excited state lifetimes and to interpret experimental results from techniques like MeV-UED. aip.orgarxiv.org However, different computational approaches can sometimes yield divergent results, highlighting the ongoing challenges in accurately modeling these complex systems. barbatti.org
Applications in Complex Molecule and Natural Product Synthesis
Intermediate in Multi-Step Organic Synthesis
3-(Benzyloxy)cyclobutanone serves as a key reactant in the creation of more intricate organic molecules due to its capacity to undergo a variety of chemical transformations, including oxidation, reduction, and substitution. The benzyloxy group not only enhances the compound's solubility in organic solvents but also acts as a crucial protecting group for the hydroxyl function during synthetic sequences.
The chemical structure of this compound, featuring a strained four-membered ring, imparts unique reactivity that allows for its use in the synthesis of a wide array of cyclobutyl derivatives. These derivatives are significant intermediates for more complex molecular architectures. One common synthetic route involves the reaction of this compound with various reagents to modify its functional groups. For instance, reduction of the ketone can yield the corresponding alcohol, (1s,3s)-3-(benzyloxy)cyclobutan-1-ol, a precursor for other derivatives. chemicalbook.com The compound can also be prepared through a multi-step process starting from materials like 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate, which undergo nucleophilic substitution and cyclization. google.com
A notable application is in the synthesis of cyclobutyl derivatives of 2''-deoxyadenosine 5''-triphosphate, which have been investigated as potential inhibitors of HIV-1 reverse transcriptase. chemicalbook.comchemdad.comlookchem.com This highlights the importance of this compound as a scaffold for creating molecules with potential biological activity.
The ketone functionality of this compound is a key site for transformations that lead to valuable alcohol intermediates. Through reactions such as lithiation followed by nucleophilic addition, this compound is instrumental in forming alcohol intermediates. A significant application of these intermediates is in the synthesis of glucose kinase activators. Glucose kinase plays a crucial role in regulating glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. The cyclobutane (B1203170) motif, derived from this compound, can serve as a core structural element in the design of these activators.
Role in Natural Product Total Synthesis
The synthesis of natural products, often characterized by their complex and stereochemically rich structures, frequently relies on versatile and strategically functionalized building blocks. This compound and its derivatives have proven to be valuable in this regard. dntb.gov.ua
The rigid framework of the cyclobutane ring allows for a high degree of stereocontrol in chemical reactions. This is particularly important in the synthesis of natural products where specific stereoisomers are often responsible for the desired biological activity. mdpi.com The synthesis of complex cyclobutanes with controlled stereochemistry is a significant challenge that has been addressed using precursors like this compound. nih.gov For example, methods have been developed for the stereoselective synthesis of cyclobutane amino acids and for Diels-Alder reactions using cyclobutenones derived from cyclobutanone (B123998) precursors. mdpi.com The ability to perform stereoselective enzymatic esterification and hydrolysis of cyclobutanols further expands the toolkit for creating chiral cyclobutane nucleosides and amino acids. mdpi.com
Modern synthetic strategies increasingly employ C-H functionalization, a powerful technique that allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds. nih.gov This approach offers a more efficient and atom-economical way to construct complex molecules. nih.gov In the context of cyclobutane synthesis, C-H functionalization logic provides an alternative to traditional methods like intermolecular photocycloaddition. nih.gov The carbonyl group in cyclobutanone derivatives can act as a latent directing group for C-H functionalization. nih.gov
Research has explored the use of C-H functionalization to create unsymmetrical cyclobutane dimers, which are common motifs in natural products. nih.gov For instance, this compound has been prepared via a thermal [2+2] cycloaddition as a precursor for multicomponent reactions like the Ugi reaction, which can be coupled with C-H arylation strategies in the synthesis of complex targets. nih.govacs.org Although direct use of this compound in some C-H activation-based multicomponent reactions has faced challenges, the underlying principle of using the cyclobutane scaffold for directed C-H functionalization remains a promising area of research for the synthesis of natural products like the dictazoles and piperarborenines. nih.govacs.org
Precursors for Medicinal Chemistry and Drug Discovery
The unique structural and chemical properties of this compound make it a valuable precursor in the field of medicinal chemistry and drug discovery. The cyclobutane ring is a structural motif found in a number of biologically active natural products. dntb.gov.ua The ability to use this compound to synthesize a variety of derivatives allows for the exploration of new chemical space in the search for novel therapeutic agents.
Its role as an intermediate in the synthesis of inhibitors for enzymes like HIV-1 reverse transcriptase underscores its importance in developing antiviral compounds. chemicalbook.com Furthermore, its utility in creating building blocks for potential glucose kinase activators highlights its relevance in metabolic disease research. The synthesis of cyclobutane-containing carboxylic acid GPR120 modulators, which are of interest for treating metabolic disorders, can also involve intermediates derived from substituted cyclobutanones. google.com The versatility of this compound as a starting material for generating diverse molecular architectures positions it as a key compound in the pipeline of drug discovery and development. google.com
Synthesis of HIV-1 Reverse Transcriptase Inhibitors
A significant application of this compound lies in the synthesis of inhibitors for HIV-1 reverse transcriptase, a crucial enzyme for the replication of the human immunodeficiency virus (HIV). chemicalbook.comarborpharmchem.com The compound serves as a key starting material for the creation of cyclobutyl derivatives of nucleoside analogues, such as 2'-deoxyadenosine (B1664071) 5'-triphosphate. chemicalbook.combiomart.cn These modified nucleosides are designed to mimic the natural substrates of the reverse transcriptase enzyme. Upon incorporation into the growing viral DNA chain, they act as chain terminators, thereby halting the replication process.
Research has demonstrated that while some cyclobutyl nucleoside analogs themselves may not show activity against HIV in cell cultures, their triphosphate forms can be potent inhibitors of the wild-type and mutant forms of HIV reverse transcriptase. nih.gov This suggests that the initial nucleoside acts as a prodrug that is converted to its active triphosphate form within the cell. nih.gov The synthesis often involves a multi-step process, starting with the reduction of the cyclobutanone to a cyclobutanol, followed by coupling with a nucleobase and subsequent phosphorylation. nih.gov
Table 1: Synthesis of HIV-1 Reverse Transcriptase Inhibitors
| Starting Material | Key Intermediate | Final Product Class | Mechanism of Action |
|---|---|---|---|
| This compound | Cyclobutyl nucleoside analogues | Cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate | Inhibition of HIV-1 reverse transcriptase, preventing viral replication. |
Development of PLK Inhibitors
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in cell cycle regulation, particularly during mitosis. nih.gov Overexpression of PLK1 has been observed in a wide array of cancers and is often associated with a poor prognosis. nih.gov This has made PLK1 a significant target for the development of novel cancer therapies. nih.govnih.gov this compound has been identified as a valuable precursor in the synthesis of PLK inhibitors. arborpharmchem.comgoogle.com
The development of small molecule inhibitors that can target the ATP-binding site of PLK1 is an active area of research. nih.gov The cyclobutane scaffold derived from this compound can be functionalized to create compounds that fit into this binding pocket, disrupting the kinase's activity and leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Design of Cyclobutane-Based Therapeutic Agents
The introduction of a cyclobutane ring into a drug molecule is a strategy used in medicinal chemistry to impart conformational rigidity. lifechemicals.com This can lead to improved binding affinity and selectivity for the target protein. This compound serves as a key building block for a variety of cyclobutane-containing therapeutic agents beyond HIV and cancer treatments. arborpharmchem.comresearchgate.net
For instance, it is utilized in the synthesis of inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases. google.com The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a class of JAK inhibitors, can involve the use of this compound. google.com Furthermore, cyclobutane derivatives have been explored for their potential in treating nervous system disorders, pain, and gastrointestinal issues. researchgate.net The synthesis of combretastatin (B1194345) A4 analogs, which are potent cytotoxic agents, has also utilized cyclobutane derivatives to overcome issues with isomerization. nih.gov
Table 2: Design of Cyclobutane-Based Therapeutic Agents
| Therapeutic Target | Example Compound Class | Role of Cyclobutane Moiety |
|---|---|---|
| Janus Kinases (JAKs) | Pyrrolo[2,3-d]pyrimidine derivatives | Provides a rigid scaffold for inhibitor design. google.com |
| Tubulin | Combretastatin A4 analogs | Prevents cis/trans-isomerization, improving stability. nih.gov |
Building Blocks for Medical Imaging Agents
This compound is also a precursor in the synthesis of medical imaging agents, particularly for Positron Emission Tomography (PET). arborpharmchem.comgoogle.com PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. The development of novel PET tracers is crucial for early disease detection and monitoring treatment response.
In one application, this compound was used in the synthesis of a precursor for the radiolabeling of anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[18F]FACBC). This amino acid analog was investigated as a potential PET tumor imaging agent. The synthesis involved treating 1,2-bis(trimethylsiloxy)cyclobutene with benzyl (B1604629) alcohol to produce 2-(benzyloxy)cyclobutanone, a closely related derivative. This highlights the utility of the benzyloxy cyclobutanone framework in accessing radiolabeled compounds for medical diagnostics.
Utility in Materials Science
The unique reactivity of the cyclobutane ring makes it an interesting component in the field of materials science. lifechemicals.comsmolecule.com Cyclobutane derivatives have been investigated for their potential in creating novel polymers and other advanced materials. lifechemicals.comduke.edu The [2+2] cycloaddition reaction, a key method for forming cyclobutane rings, is also reversible under certain conditions, a property that can be exploited in the design of "smart" or responsive materials. duke.edu
While direct applications of this compound in materials science are not as extensively documented as its pharmaceutical applications, its derivatives hold promise. For example, cyclobutane-containing dicarboxylic acids, which can be synthesized from related precursors, are used in the production of polyesters and polyamides. und.edu The ability to incorporate the rigid cyclobutane unit into polymer chains can influence the material's thermal and mechanical properties. nih.gov Furthermore, the development of stress-responsive polymers containing cyclobutane mechanophores is an emerging area of research. duke.edu These materials can undergo constructive chemical transformations in response to mechanical force. duke.edu
Molecular Structure and Conformation Analysis
Computational methods are crucial for understanding the three-dimensional structure of the strained four-membered ring of this compound and the energetic barriers associated with its conformational changes.
The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve angular and torsional strain. researchgate.net In 3-substituted cyclobutanones like this compound, this puckering is a key determinant of its stereochemistry and reactivity.
Computational studies, particularly those analyzing transition states in reactions, have examined this puckering in detail. The degree of puckering is quantified by the puckering angle (ϕ), defined as the angle formed by the intersection of the C2-C1-C4 and C2-C3-C4 planes. vub.ac.be In theoretical models of the hydride reduction of this compound, the conformation of the cyclobutanone ring changes significantly between different transition states. For instance, in the transition state leading to the trans product (TStrans), the cyclobutanone ring adopts a quasi-planar geometry. vub.ac.be Conversely, in the transition state for the cis product (TScis), the ring is distinctly puckered. vub.ac.be This difference in ring conformation directly impacts the torsional strain and is a major factor driving the stereoselectivity of the reaction. vub.ac.be
The energy barriers to conformational changes and chemical reactions are critical parameters determined through computational chemistry. For the parent cyclobutanone, the barrier to ring inversion is approximately 518 cm⁻¹ (1.48 kcal/mol). researchgate.net For this compound, computational studies have focused on the activation barriers (barrier heights) for reactions at the carbonyl group.
Harmonic vibrational frequency calculations are performed as a standard procedure in computational studies to confirm that optimized geometries correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). vub.ac.be For this compound, these calculations have been carried out at levels of theory such as ωB97X-D25/cc-pVDZ to characterize all structures involved in reaction pathways. vub.ac.be While specific vibrational frequency values for the entire molecule are not extensively published in comparative studies, the analysis of transition state energies reveals the energetic favorability of certain reaction pathways, which is fundamental to predicting product distributions. vub.ac.be
Quantum Chemical Calculations
A range of quantum chemical methods has been employed to model this compound and related systems, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) has proven to be a powerful and widely used tool for investigating the reactivity of this compound. vub.ac.be DFT calculations have been successfully employed to rationalize the stereoisomeric ratios observed in the hydride reduction of this compound. vub.ac.be
A two-step computational protocol is often selected for high accuracy. First, geometries are optimized using a functional like ωB97X-D, which includes dispersion corrections. vub.ac.be Subsequently, single-point energy calculations are performed with a more accurate double hybrid functional, such as B2PLYP-D3, and a larger basis set like aug-cc-pVTZ. vub.ac.be This approach provides accurate transition state energies for kinetically controlled reactions. vub.ac.be For this compound, DFT analysis has revealed that the high selectivity for the cis alcohol product is driven by a combination of torsional strain and repulsive electrostatic interactions in the syn-facial attack approach. vub.ac.be
| Purpose | Functional | Basis Set | Key Finding |
|---|---|---|---|
| Geometry Optimization & Frequency Calculation | ωB97X-D | cc-pVDZ | Characterization of minima and transition state structures. |
| Single-Point Energy Calculation | B2PLYP-D3 | aug-cc-pVTZ | Accurate transition state energies to predict cis:trans ratios. |
Møller–Plesset perturbation theory is a post-Hartree-Fock method used to include electron correlation effects. wikipedia.org The second-order method, MP2, is a standard level of theory for obtaining accurate electron density distributions and energies for small to medium-sized molecules. acs.orgsmu.edu
While specific MP2 studies on this compound are not prominent in the literature, the method has been applied to closely related structures. For example, ab initio calculations at the MP2/6-31G//6-31G level have been reported for the parent cyclobutanone to investigate its structure and strain energy. researchgate.net For other substituted systems, MP2 theory is considered essential for obtaining a realistic description of electron density. acs.org Given the importance of electrostatic and dispersion interactions involving the benzyloxy group, MP2 calculations would be a valuable tool for refining the understanding of the electronic structure and noncovalent interactions within this compound.
The photochemical reactivity of cyclobutanones, involving electronically excited states, requires more advanced computational methods like the Complete Active Space Self-Consistent Field (CASSCF) method. researchgate.net This method is adept at describing molecular systems where multiple electronic states are close in energy, such as during bond breaking or formation in a photochemical reaction. arxiv.org To simulate the actual reaction pathways over time, CASSCF is often combined with trajectory surface hopping dynamics. arxiv.orgnih.gov
These methods have been extensively applied to the parent cyclobutanone to understand its complex photochemistry following electronic excitation. researchgate.netarxiv.orgnih.gov Simulations show that upon excitation, cyclobutanone can undergo several reactions, including:
Decarbonylation: Producing carbon monoxide (CO) and cyclopropane (B1198618) or propene. arxiv.orgnih.gov
Cycloelimination: Yielding ketene (B1206846) and ethylene (B1197577). arxiv.orgnih.gov
Ring Expansion: Forming an oxacarbene. researchgate.net
Mechanistic Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in dissecting the complex reaction pathways of this compound. These studies illuminate the energetic landscapes of reactions, allowing for the characterization of transient intermediates and high-energy transition states that are often inaccessible through experimental means alone.
Transition State Analysis and Activation Energy Determination
A significant area of investigation has been the stereoselective hydride reduction of this compound. DFT calculations have been employed to map out the potential energy surface of this reaction, identifying and characterizing the crucial transition states that govern the facial selectivity of the hydride attack. vub.ac.benih.gov
In the case of reduction by lithium aluminium hydride (LiAlH₄), the facial selectivity is dictated by four potential transition states. vub.ac.be Computational analysis reveals the relative Gibbs free energies of these transition states, which correspond to the syn or anti attack of the hydride relative to the benzyloxy substituent. The energy difference between the transition state leading to the cis product (anti-attack) and the one leading to the trans product (syn-attack) can be significant. For the LiAlH₄ reduction of 3-benzyloxycyclobutanone, the energy difference between the key transition states (TScis and TStrans) is calculated to be approximately 3.9 kcal/mol, indicating a strong preference for one pathway over the other. vub.ac.be
These computational models allow for the precise determination of activation energies, which are critical for predicting reaction rates and understanding how factors like solvent and temperature influence the reaction outcome. vub.ac.beacs.org Similar DFT-based approaches have been used to rationalize the reactivity of other substituted cyclobutanones, for instance, in reactions with thiols, by calculating the stability of transition state carbocations. unica.itresearchgate.net
Origins of Selectivity (Regio-, Chemo-, Enantioselectivity)
Computational studies provide a quantitative explanation for the high diastereoselectivity observed in reactions of this compound. The pronounced preference for the formation of the cis-alcohol upon hydride reduction is a well-documented phenomenon. vub.ac.beacs.org DFT and noncovalent interaction analyses have revealed that this selectivity stems from a combination of steric, torsional, and electronic effects. vub.ac.benih.gov
The preference for the anti-facial hydride approach, which yields the cis product, is consistent with the Felkin-Anh model, where torsional strain plays a major role. vub.ac.benih.gov However, for this compound, this effect alone is not sufficient to explain the high degree of selectivity. A crucial additional factor, identified through computational analysis, is the presence of repulsive electrostatic interactions. When the hydride approaches from the syn face (leading to the trans product), significant electrostatic repulsion occurs between the incoming nucleophile and the lone pairs of the oxygen atom in the benzyloxy group. vub.ac.benih.gov This repulsive force raises the energy of the syn transition state, making the anti approach significantly more favorable.
The computed cis:trans ratios based on these theoretical models show excellent agreement with experimental results obtained under various conditions, underscoring the predictive power of computational chemistry. vub.ac.beacs.org
| Reducing Agent | Condition | Experimental cis:trans Ratio | Computed cis:trans Ratio |
|---|---|---|---|
| LiAlH₄ | THF, 0 °C | >99:1 | >99:1 |
| L-Selectride® | THF, -78 °C | >99:1 | >99:1 |
| NaBH₄ | MeOH, 0 °C | 94:6 | 95:5 |
Molecular Docking Studies in Biological Systems
While specific molecular docking studies focusing directly on this compound are not extensively published, its role as a key intermediate in the synthesis of potent enzyme inhibitors highlights its relevance in structure-based drug design. For instance, it is a reactant used to create cyclobutyl derivatives that act as inhibitors of HIV-1 reverse transcriptase. The design of such inhibitors often relies on computational docking to predict how the molecule will bind to the active site of the target enzyme.
To illustrate the approach, related studies on other cyclobutanone derivatives have demonstrated the utility of molecular docking. Libraries of α-aminocyclobutanone amides have been screened for inhibition against the bacterial enzyme diaminopimelate desuccinylase (DapE), a promising antibiotic target. luc.edumdpi.comresearchgate.net In these studies, molecular docking suggested that the deprotonated hydrate (B1144303) of the strained cyclobutanone ring binds within the enzyme's active site. luc.edumdpi.comresearchgate.net Similarly, computational studies on covalent inhibitors for targets like Bruton's tyrosine kinase (BTK) utilize hybrid quantum mechanical/molecular mechanical (QM/MM) simulations to model the reaction pathway within the binding pocket, providing a detailed atomistic view of the inhibition mechanism. nih.govnih.gov These examples showcase the computational methodologies that are applied to design and optimize biologically active molecules derived from cyclobutanone scaffolds like this compound.
Electronic Structure and Reactivity Descriptors
The reactivity of this compound is fundamentally governed by its electronic structure. Computational methods like DFT are used to calculate various electronic properties and reactivity descriptors that predict the molecule's behavior in chemical reactions.
The benzyloxy group exerts a significant electronic influence on the cyclobutanone ring. It is considered to have mild electron-donating effects while also introducing considerable steric bulk. The oxygen atom, being highly electronegative, polarizes the C-O bonds, affecting the charge distribution across the entire molecule. This is evident in the repulsive electrostatic interactions that guide the stereoselectivity of hydride reductions. vub.ac.benih.gov
Computational analysis can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-deficient regions of a molecule. For this compound, such a map would show a region of high negative potential around the carbonyl oxygen, identifying it as a prime site for electrophilic attack or coordination with Lewis acids. Conversely, the carbonyl carbon would be identified as an electrophilic center, susceptible to nucleophilic attack.
Further insights can be gained from Natural Bond Orbital (NBO) analysis, which reveals hyperconjugative interactions that contribute to molecular stability. researchgate.net Frontier Molecular Orbital (FMO) theory, involving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The energy and location of the HOMO indicate the most likely site for oxidation or reaction with electrophiles, while the LUMO indicates the site for reduction or reaction with nucleophiles. For this compound, the LUMO is expected to be centered on the carbonyl group, confirming its role as the primary electrophilic site for reactions like hydride reduction. These theoretical descriptors are essential tools for rationalizing observed reactivity and designing new synthetic transformations.
Conclusion
3-(Benzyloxy)cyclobutanone stands as a testament to the power of strained-ring systems in modern organic synthesis. Its unique combination of a reactive cyclobutanone (B123998) core and a versatile benzyloxy substituent provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. As research in this area continues to advance, we can expect to see even more innovative applications of this and other substituted cyclobutanones in the years to come, further expanding the frontiers of chemical synthesis.
Conclusion and Future Research Directions
Summary of Synthetic Advancements and Methodological Innovations
The synthesis of 3-(benzyloxy)cyclobutanone has been achieved through several innovative routes, moving from challenging, low-yield procedures to more efficient and scalable methods. A significant advancement involves the [2+2] cycloaddition of benzyl (B1604629) vinyl ether with dichloroketene (B1203229), generated in situ, followed by a reductive dechlorination step. acs.orgrsc.orgthieme-connect.com This approach is noted for its one-pot procedure potential. acs.org Another effective industrial method begins with more accessible starting materials like halogenated methyl benzene (B151609), proceeding through a five-step reaction sequence (etherification, halogenation, elimination, ring closure, and dechlorination) to produce the target compound with high yield and purity. google.com A third notable pathway utilizes 1,3-dibromo-2,2-dimethoxypropane (B40201) and diisopropyl malonate, which undergo nucleophilic substitution and cyclization. google.com These advancements have made this compound more accessible for research and development.
| Starting Materials | Key Steps | Reported Yield | Key Innovations | References |
| Benzyl vinyl ether, Trichloroacetyl chloride, Zn-Cu | [2+2] cycloaddition to form dichlorocyclobutanone, Reductive dechlorination | 50% (for dichloroketone precursor) | One-pot potential, use of readily available materials. | acs.org |
| Halogenated methyl benzene, Ethylene (B1197577) glycol | Etherification, Halogenation, Elimination, Ring closure, Dechlorination | >50% (overall) | High yield and purity (95-98%), gentle reaction conditions. | google.com |
| 1,3-Dibromo-2,2-dimethoxypropane, Diisopropyl malonate | Nucleophilic substitution/cyclization, Deprotection/hydrolysis, Hunsdiecker reaction, Nucleophilic substitution with benzyl alcohol | 58-65% (overall) | Industrial scale potential, modular reaction design. | google.com |
Prospects for Further Exploration of Cyclobutanone (B123998) Reactivity
The inherent ring strain in the cyclobutanone core is the primary driver of its diverse reactivity. researchgate.net This has been exploited in transition-metal-catalyzed cycloaddition reactions, often termed "cut-and-sew" reactions, where the C-C bond of the cyclobutanone is cleaved and re-formed to construct complex bridged bicyclic systems, such as [3.2.1] and [2.2.2] skeletons. acs.orgacs.org Catalysts based on rhodium and nickel have been particularly effective in these transformations. acs.org Furthermore, the photochemistry of cyclobutanones is rich, with photochemical ring-expansion to form oxacarbene intermediates being a key process. researchgate.netmdpi.com
Future research will likely focus on expanding the scope of these reactions. There is considerable opportunity in designing new catalytic systems with enhanced selectivity (regio-, chemo-, and enantioselectivity) by exploring different transition metals and ligand architectures. acs.orgrsc.org The development of enantioselective cycloadditions is particularly crucial for accessing chiral bridged rings containing quaternary stereocenters. acs.org Additionally, exploring the reactivity of the benzyloxy substituent itself could open pathways for late-stage functionalization. The unique reactivity of cyclic ketones also positions them as potential candidates for future bio-derived fuels, an area that warrants further investigation. nih.gov
Emerging Applications in Chemical Biology and Material Science
The primary application of this compound is as a versatile building block in the synthesis of complex organic molecules for medicinal and chemical biology research. chemimpex.com It has been instrumental in the preparation of molecules with significant biological activity. For instance, it serves as a key reactant in the synthesis of cyclobutyl derivatives of nucleosides that act as inhibitors of HIV-1 reverse transcriptase. chemicalbook.com It has also been employed in the synthesis of intermediates for glucose kinase activators and various nucleoside analogues with potential antiviral properties. mdpi.com
In material science, the applications of this compound are less developed but hold promise. Cyclobutanone derivatives are being explored for their ability to enhance the properties of polymers. chemimpex.com The rigid, strained ring system can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. The benzyloxy group can also be modified to tune solubility or to act as an attachment point for other functional units. This remains an emerging field with significant potential for discovery.
| Parent Compound | Derived Biologically Relevant Molecule/Class | Therapeutic Target/Application | References |
| This compound | Cyclobutyl derivatives of 2''-deoxyadenosine 5''-triphosphate | HIV-1 reverse transcriptase inhibition | chemicalbook.com |
| This compound | Alcohol intermediates for Glucokinase Activators | Diabetes treatment | |
| This compound | Bicyclic and Isonucleoside analogues | Antiviral drug discovery | mdpi.com |
| 3-(Benzyloxymethyl)cyclobutanone | 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine | Antiviral drug discovery | rsc.org |
Future Computational Research for Predictive Synthesis and Mechanism Discovery
Computational chemistry has become an indispensable tool for understanding and predicting the complex reactivity of cyclobutanone systems. Density Functional Theory (DFT) calculations have been extensively used to investigate reaction mechanisms, particularly for transition-metal-catalyzed cycloadditions. acs.orgrsc.org These studies provide critical insights into the origins of regio-, chemo-, and enantioselectivity, revealing that selectivity can be controlled by subtle electronic and steric effects of ligands and substrates. acs.orgrsc.org For photochemical reactions, methods like the Complete Active Space Self-Consistent Field (CASSCF) have been employed to map out potential energy surfaces and identify reaction channels such as decarbonylation, cycloelimination, and ring expansion via conical intersections. researchgate.netaip.org
A significant recent development highlighting the growing confidence in computational methods is the "Prediction Challenge" focused on cyclobutanone photochemistry. aip.orgcecam.org This initiative challenged theoretical chemists to predict experimental outcomes of ultrafast electron diffraction studies before the results were known, aiming to rigorously test the predictive power of modern simulation techniques. aip.orgcecam.org
The future of computational research in this area is geared towards achieving truly predictive capabilities. aip.orgcecam.org This will involve the development of more accurate and computationally efficient models to simulate complex non-adiabatic dynamics in photochemical processes. researchgate.net Such advancements would enable the in silico design of novel reactions, the rational selection of catalysts for desired outcomes, and the discovery of new reaction mechanisms, ultimately accelerating the development of new synthetic methodologies and functional molecules derived from this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
